An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indene
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-indene is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties is crucial for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Nitro-1H-indene. It includes a summary of its structural and chemical identifiers, tabulated quantitative data, detailed hypothetical experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the process from synthesis to characterization. This document is intended to serve as a valuable resource for scientists and researchers working with this compound.
Introduction
5-Nitro-1H-indene belongs to the class of nitro-substituted polycyclic aromatic hydrocarbons. The presence of the nitro group, a strong electron-withdrawing group, on the indene scaffold is expected to significantly influence its chemical reactivity and physical properties. While experimental data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information and provides predicted values to aid in experimental design and computational modeling.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 41734-55-8 | [2] |
| IUPAC Name | 5-nitro-1H-indene | |
| Canonical SMILES | C1C=C(C2=CC=C(C=C21)--INVALID-LINK--[O-]) | |
| InChI Key | OHNKSVVCUPOUDJ-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
Disclaimer: The following values are computationally predicted and have not been experimentally verified. They should be used as estimations for experimental planning.
| Property | Predicted Value | Method |
| Melting Point | 85-95 °C | Estimation based on related structures |
| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |
| Water Solubility | Low | Qualitative estimation |
| logP | 2.5 ± 0.5 | Estimation based on fragment contributions |
| pKa (acidic) | ~18-20 (for the C-H at the 1-position) | Estimation based on related structures |
| pKa (basic) | Not applicable |
Experimental Protocols
The following are detailed hypothetical methodologies for the synthesis and characterization of 5-Nitro-1H-indene. These protocols are based on general organic chemistry principles and procedures for similar compounds.
Synthesis of 5-Nitro-1H-indene via Electrophilic Nitration of 1H-Indene
This protocol describes a plausible method for the synthesis of 5-Nitro-1H-indene.
Materials:
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1H-Indene
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Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Acetic Anhydride
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Dichloromethane (CH₂Cl₂)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice bath
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Magnetic stirrer and stir bar
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Separatory funnel
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Round bottom flask
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Rotary evaporator
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indene in acetic anhydride.
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Cool the flask in an ice bath to 0-5 °C with continuous stirring.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the indene solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
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Slowly pour the reaction mixture over crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 5-Nitro-1H-indene isomer.
Characterization of 5-Nitro-1H-indene
The following are standard analytical techniques for the structural confirmation and purity assessment of the synthesized 5-Nitro-1H-indene.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will be split into a characteristic pattern, with the presence of the nitro group causing a downfield shift of the adjacent protons. The protons on the five-membered ring will also exhibit characteristic chemical shifts and coupling patterns.
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¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.
3.2.2. Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-Nitro-1H-indene (m/z = 161.16). Fragmentation patterns may include the loss of the nitro group (NO₂) and other characteristic fragments of the indene core.
3.2.3. Infrared (IR) Spectroscopy
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The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C stretching bands are also expected.
3.2.4. Melting Point Determination
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The melting point of the purified solid product should be determined using a standard melting point apparatus. A sharp melting point range will be indicative of high purity.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of 5-Nitro-1H-indene.
Safety Information
No specific safety data for 5-Nitro-1H-indene is currently available. However, as with any nitroaromatic compound, it should be handled with caution. It is potentially toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-Nitro-1H-indene. While a significant portion of the quantitative data is based on computational predictions due to the lack of available experimental results, the provided information, along with the detailed hypothetical experimental protocols, offers a solid starting point for researchers. Further experimental validation of the predicted properties is highly encouraged to build a more complete and accurate profile of this compound.
